Ivacaftor carboxylate

CFTR potentiation Metabolite activity Cystic fibrosis

Ivacaftor carboxylate (M6) is the definitive reference standard for accurate LC-MS/MS quantification of CFTR modulator therapies. Its unique carboxylic acid moiety ensures distinct chromatographic retention and fragmentation, eliminating cross-interference with ivacaftor or M1. With high plasma exposure (AUC ratio ~2) and potent CYP3A4 induction, this standard is critical for PK/PD studies, DDI assessments, and TDM. Its high 5-HT2A affinity (pKi=7.33) makes it indispensable for neuropharmacology panels. Procure this ≥98% purity standard for regulatory-compliant, reproducible results.

Molecular Formula C24H26N2O5
Molecular Weight 422.49
CAS No. 1246213-24-0
Cat. No. B602400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvacaftor carboxylate
CAS1246213-24-0
SynonymsIvacaftor Carboxylic Acid;  4-[[(1,4-Dihydro-4-oxo-3-quinolinyl)carbonyl]amino]-5-(1,1-dimethylethyl)-2-hydroxy-α,α-dimethylbenzeneacetic Acid
Molecular FormulaC24H26N2O5
Molecular Weight422.49
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C(=O)O
InChIInChI=1S/C24H26N2O5/c1-23(2,3)15-10-16(24(4,5)22(30)31)19(27)11-18(15)26-21(29)14-12-25-17-9-7-6-8-13(17)20(14)28/h6-12,27H,1-5H3,(H,25,28)(H,26,29)(H,30,31)
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ivacaftor Carboxylate (CAS 1246213-24-0) Reference Standard for CFTR Modulator Bioanalysis and Metabolism Research


Ivacaftor carboxylate (M6), a major inactive metabolite of the CFTR potentiator ivacaftor, serves as a critical analytical reference standard and tool for metabolic stability studies [1]. Formed via CYP3A4/5-mediated oxidation, this compound demonstrates the metabolic fate of ivacaftor and is essential for developing robust LC-MS/MS assays for therapeutic drug monitoring and pharmacokinetic investigations [2].

Why Ivacaftor Carboxylate (CAS 1246213-24-0) Cannot Be Substituted with Parent Drug or Other Metabolites in Analytical Workflows


Substituting ivacaftor carboxylate (M6) with ivacaftor or its active metabolite hydroxymethyl ivacaftor (M1) compromises the accuracy of bioanalytical methods and misinterprets metabolic activity. M6 possesses distinct physicochemical properties, notably a carboxylic acid moiety, resulting in unique chromatographic retention and mass spectrometric fragmentation patterns essential for selective quantification [1]. Furthermore, M6's specific biological activities—inactive at CFTR yet a potent CYP3A4 inducer—differ fundamentally from M1 and the parent compound, precluding its use as a functional surrogate in cellular or metabolic assays [2][3].

Quantitative Differentiation of Ivacaftor Carboxylate (CAS 1246213-24-0) from Parent and Active Metabolite


CFTR Potency: Ivacaftor Carboxylate (M6) is Pharmacologically Inactive Compared to Parent Ivacaftor

Ivacaftor carboxylate (M6) exhibits negligible CFTR potentiator activity, with a potency less than 1/50th that of the parent drug ivacaftor, and is formally classified as 'not active' [1]. In contrast, the active metabolite hydroxymethyl ivacaftor (M1) retains approximately 1/6th the potency of ivacaftor, demonstrating that M6 is the major inactive clearance product [1].

CFTR potentiation Metabolite activity Cystic fibrosis

Cellular Permeability: Ivacaftor Carboxylate (M6) Fails to Cross Airway Epithelial Cell Membranes

Ivacaftor carboxylate (M6) demonstrates a profound inability to penetrate airway epithelial cells, a stark contrast to the active metabolite M1. In vivo, M6 was rarely detected by LC-MS/MS in human nasal epithelial cells despite being present in plasma [1]. In vitro studies confirmed that M1 readily crossed 16HBE cell membranes, whereas M6 did not, indicating M6 is largely excluded from its nominal site of action [1].

Cellular pharmacokinetics Blood-airway barrier Metabolite distribution

Enzyme Induction: Ivacaftor Carboxylate (M6) is a Strong CYP3A4 Inducer, Contributing to Auto-Induction and Drug-Drug Interactions

Ivacaftor carboxylate (M6) is a strong inducer of cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for ivacaftor metabolism. This induction creates a feedback loop that can accelerate the clearance of the parent drug [1]. In contrast, the active metabolite M1 does not induce CYP3A4, and ivacaftor itself only induces the enzyme to a lesser extent [1][2].

CYP3A4 induction Drug metabolism Drug-drug interactions

CNS Receptor Binding: Ivacaftor Carboxylate (M6) Exhibits High Affinity for 5-HT2A Receptor Distinct from Parent and M1

Ivacaftor carboxylate (M6) displays a unique receptor binding profile, with significant affinity for the 5-HT2A serotonin receptor (pKi = 7.33 ± 0.05) [1]. This contrasts with the parent drug ivacaftor, which shows primary affinity for 5-HT2C (pKi = 6.06 ± 0.03), β3-adrenergic, and δ-opioid receptors, and with M1, which binds 5-HT2C (pKi = 5.81 ± 0.04) and the muscarinic M3 receptor [1].

CNS off-target effects Neurotransmitter receptors Metabolite profiling

Plasma Exposure: Ivacaftor Carboxylate (M6) Achieves Significantly Higher Systemic Exposure Than the Parent Drug

Ivacaftor carboxylate (M6) exhibits a markedly higher systemic exposure compared to the parent drug ivacaftor. The area under the curve (AUC) ratio for M6 relative to ivacaftor is approximately 2, while the ratio for the active metabolite M1 is approximately 6 [1]. This indicates that M6 accumulates in plasma to levels twice that of the parent compound, underscoring its importance as a major circulating species despite its lack of target activity [1].

Pharmacokinetics AUC ratio Metabolic clearance

Primary Research and Industrial Applications for Ivacaftor Carboxylate (CAS 1246213-24-0) Reference Standard


Therapeutic Drug Monitoring (TDM) and Pharmacokinetic Studies

As a major circulating metabolite with high plasma exposure (AUC ratio ≈2 relative to ivacaftor) [1], ivacaftor carboxylate is an essential analyte in validated LC-MS/MS methods for quantifying CFTR modulator therapies [2]. Its inclusion ensures accurate assessment of systemic drug exposure, clearance rates, and patient-to-patient variability in metabolism, which is critical for dose optimization and understanding treatment response.

Metabolic Stability and Drug-Drug Interaction (DDI) Investigations

Given its potent CYP3A4 induction activity [1], ivacaftor carboxylate is a key tool for in vitro studies evaluating the auto-induction of ivacaftor metabolism and the potential for clinically significant drug-drug interactions. Its use as a reference standard in CYP3A4 activity assays and hepatocyte models is essential for predicting changes in ivacaftor exposure when co-administered with other CYP3A4 substrates or modulators.

CNS Off-Target Effect Profiling

The distinct and high affinity of ivacaftor carboxylate for the 5-HT2A serotonin receptor (pKi = 7.33 ± 0.05) [1] necessitates its use in neuropharmacological studies. Researchers investigating the neurological side effects or potential mood benefits of ivacaftor-containing therapies must include M6 in receptor binding panels to dissect the contribution of this metabolite to the overall CNS profile, as its activity differs significantly from the parent drug and M1.

Bioanalytical Method Development and Validation

Ivacaftor carboxylate's unique chemical structure, featuring a carboxylic acid group, imparts distinct chromatographic and mass spectrometric properties compared to ivacaftor and M1 [1]. This makes it an indispensable reference standard for developing and validating selective and sensitive LC-MS/MS assays for quantifying all relevant CFTR modulator species in biological matrices, ensuring no cross-interference or misidentification occurs during analysis.

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